![molecular formula C10H17BN4O2 B13688232 [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)
[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a boronic acid group and a 4-methyl-1,4-diazepane moiety. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the 4-Methyl-1,4-diazepane Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 4-methyl-1,4-diazepane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the pyrimidine ring or the diazepane moiety, leading to various reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the diazepane moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced pyrimidine or diazepane derivatives.
Substitution: Various substituted pyrimidine or diazepane compounds.
科学的研究の応用
Chemistry
In chemistry, [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Boronic acids have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.
Industry
Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a versatile tool in industrial chemistry.
作用機序
The mechanism of action of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid pinacol ester
- This compound MIDA ester
Uniqueness
Compared to its similar compounds, this compound is unique due to its free boronic acid group, which provides greater reactivity and versatility in chemical reactions. The presence of the 4-methyl-1,4-diazepane moiety also imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H17BN4O2 |
|---|---|
分子量 |
236.08 g/mol |
IUPAC名 |
[2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H17BN4O2/c1-14-3-2-4-15(6-5-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3 |
InChIキー |
CDHWKFQKFISMSW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)N2CCCN(CC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)

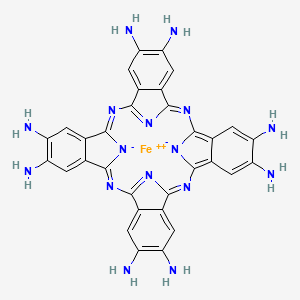
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
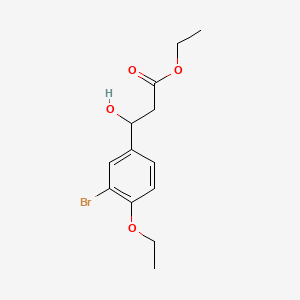
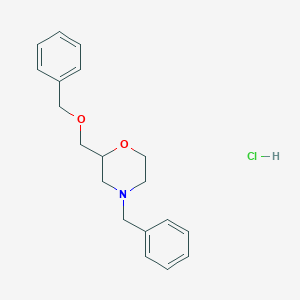
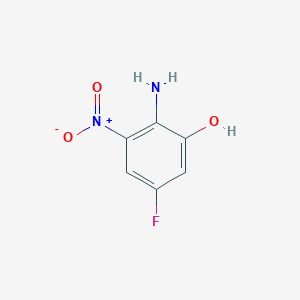


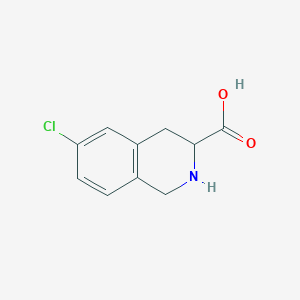
![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
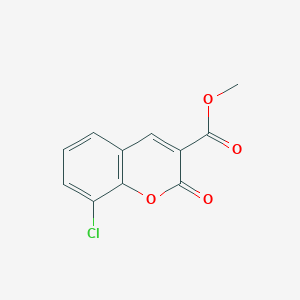
![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
